4-Benzyloxy-2-(2,2-dibromo-vinyl)-phenylamine
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Overview
Description
4-Benzyloxy-2-(2-2-dibromovinyl)phenylamine is an organic compound with the molecular formula C15H13Br2NO and a molecular weight of 383.08 g/mol . This compound is characterized by the presence of a benzyloxy group and a dibromovinyl group attached to a phenylamine core. It is typically a yellow to white solid with a melting point of 66-69°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-2-(2-2-dibromovinyl)phenylamine can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with carbon tetrabromide under Corey–Fuchs conditions to form 4-(2,2-dibromovinyl)phenol . This intermediate is then subjected to further reactions to introduce the benzyloxy and phenylamine groups.
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate esterification reactions .
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-2-(2-2-dibromovinyl)phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dibromovinyl group to a vinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products
The major products formed from these reactions include:
Quinones: From oxidation reactions.
Vinyl derivatives: From reduction reactions.
Substituted phenylamines: From nucleophilic substitution reactions.
Scientific Research Applications
4-Benzyloxy-2-(2-2-dibromovinyl)phenylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-2-(2-2-dibromovinyl)phenylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Benzyloxy-2-(2-2-dibromovinyl)phenylamine include:
4-(2,2-Dibromovinyl)phenol: A precursor in the synthesis of the target compound.
4-Benzyloxyphenylamine: Lacks the dibromovinyl group but shares the benzyloxy and phenylamine moieties.
2-(2,2-Dibromovinyl)phenylamine: Lacks the benzyloxy group but contains the dibromovinyl and phenylamine moieties.
Uniqueness
The presence of both benzyloxy and dibromovinyl groups allows for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C15H13Br2NO |
---|---|
Molecular Weight |
383.08 g/mol |
IUPAC Name |
2-(2,2-dibromoethenyl)-4-phenylmethoxyaniline |
InChI |
InChI=1S/C15H13Br2NO/c16-15(17)9-12-8-13(6-7-14(12)18)19-10-11-4-2-1-3-5-11/h1-9H,10,18H2 |
InChI Key |
AIOJQQOFRORAOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)C=C(Br)Br |
Origin of Product |
United States |
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